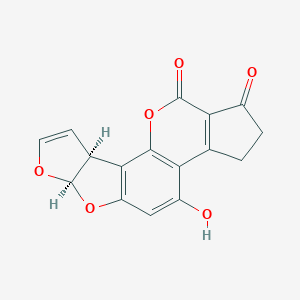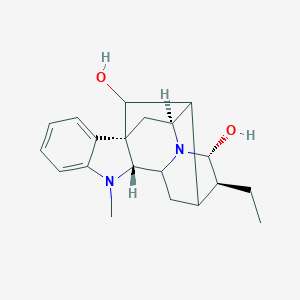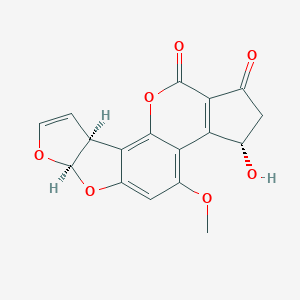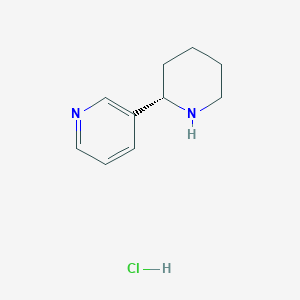
(S)-3-(piperidin-2-yl)pyridine hydrochloride
Overview
Description
(S)-3-(piperidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with a piperidine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research. The compound is often used as an intermediate in the synthesis of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(piperidin-2-yl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and piperidine as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic substitution of the pyridine ring with the piperidine moiety. This is often achieved using a suitable base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(S)-3-(piperidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(piperidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological effects.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the piperidine moiety.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine moiety in the compound.
Dihydropyridine: A derivative of pyridine with two additional hydrogen atoms, often used in medicinal chemistry.
Uniqueness: (S)-3-(piperidin-2-yl)pyridine hydrochloride is unique due to its combined pyridine and piperidine structure, which imparts distinct chemical and pharmacological properties. This dual functionality makes it a valuable intermediate in the synthesis of diverse bioactive compounds.
Properties
IUPAC Name |
3-[(2S)-piperidin-2-yl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53912-89-3 | |
| Record name | Anabasine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053912893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANABASINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4917XZ12G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: (S)-Anabasine hydrochloride acts as a nicotinic acetylcholine receptor agonist. [, ] It binds to these receptors in the central and peripheral nervous systems, mimicking the effects of acetylcholine. This interaction leads to various downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ]
ANone: Molecular Formula: C10H14N2 • HCl* Molecular Weight:* 202.7 g/mol
A: While the provided research doesn't delve deep into the SAR of (S)-Anabasine hydrochloride, one study focuses on synthesizing N-propargylanabasine derivatives. [] This suggests an interest in understanding how modifications to the anabasine structure, specifically at the nitrogen atom, might influence its activity and potentially lead to derivatives with improved pharmacological profiles.
A: Research indicates that (S)-Anabasine hydrochloride can be administered orally. [] While specific details about its ADME profile aren't included in the abstracts, one study explored its use as an antismoking agent. [] This implies that research has been conducted on its in vivo activity and efficacy in the context of smoking cessation, suggesting it possesses a favorable PK/PD profile for this application.
A: (S)-Anabasine hydrochloride's embryotoxic effects were evaluated in rat and rabbit models. [, ] The research aimed to understand the drug's safety profile during pregnancy. This highlights the use of in vivo models to investigate (S)-Anabasine hydrochloride's biological effects.
A: Studies investigated the embryotoxic potential of (S)-Anabasine hydrochloride in rats and rabbits. [, ] Results showed that at significantly high doses (exceeding therapeutic levels), the compound exhibited some embryotoxic effects, but not at therapeutic doses. This highlights the importance of understanding the drug's safety profile, particularly in sensitive populations.
A: Researchers have employed thin-layer chromatography to monitor the purity of (S)-Anabasine hydrochloride. [] This technique allows for the separation and identification of different components within a sample, ensuring the quality and consistency of the compound during research and development.
A: (S)-Anabasine hydrochloride, a natural alkaloid, has a research history intertwined with its use as an insecticide and its potential for smoking cessation. [] The provided research highlights studies dating back to the mid-20th century, demonstrating continued interest in understanding this compound's properties and exploring its applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


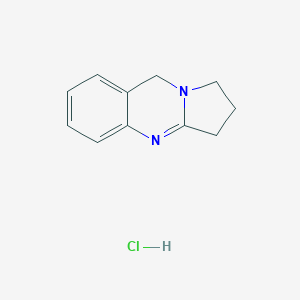
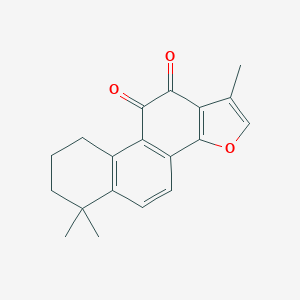
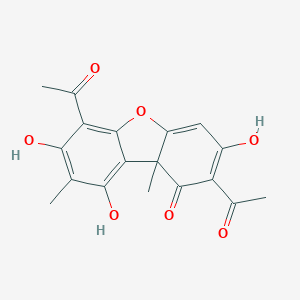
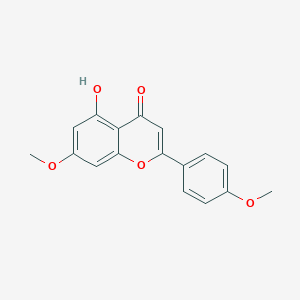
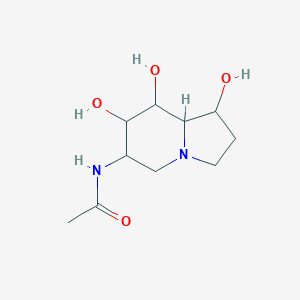
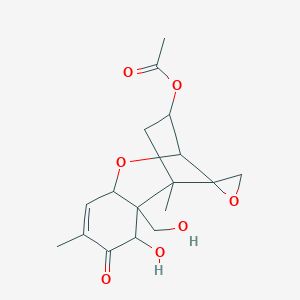
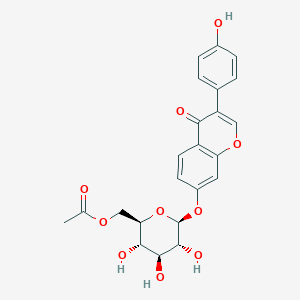
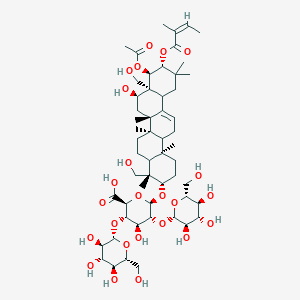
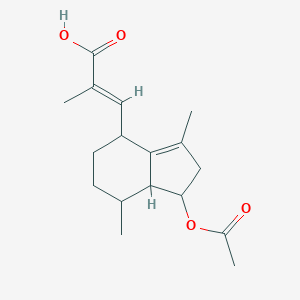
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)
